molecular formula C14H18N2 B1530197 4-(Azepan-1-yl)-3-methylbenzonitrile CAS No. 1184666-42-9

4-(Azepan-1-yl)-3-methylbenzonitrile

Cat. No.: B1530197
CAS No.: 1184666-42-9
M. Wt: 214.31 g/mol
InChI Key: KJIYIRZMKKGPSN-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-methylbenzonitrile (CAS: 1184666-42-9) is a nitrile-containing aromatic compound featuring a seven-membered azepane ring substituted at the para position of a 3-methylbenzonitrile scaffold. Its molecular formula is C₁₄H₁₇N₂, with a molecular weight of 213.3 g/mol. The azepane ring introduces conformational flexibility and moderate lipophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-(azepan-1-yl)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-10-13(11-15)6-7-14(12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIYIRZMKKGPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic substitution on the 3-methylbenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. The azepane group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

4-Acetyl-3-methylbenzonitrile
  • Structure : A methylbenzonitrile backbone with an acetyl group at the para position.
  • Key Differences :
    • The acetyl group (–COCH₃) enhances electrophilicity, enabling reactivity in bromination (e.g., conversion to 4-(2-bromoacetyl)-3-methylbenzonitrile, a precursor for HIV inhibitors) .
    • Biological Activity : Derivatives exhibit submicromolar potency in HIV replication assays, highlighting the acetyl group's role in targeting viral enzymes .
    • Physical Properties : Higher polarity than the azepan-substituted analog due to the ketone group.
RAD-140 (Selective Androgen Receptor Modulator)
  • Structure: 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile .
  • Key Differences :
    • Incorporates a chloro substituent, oxadiazole ring, and hydroxylpropylamine chain, enabling selective androgen receptor modulation.
    • Biological Activity : Demonstrates SARM properties, contrasting with the azepan-substituted compound, which lacks reported hormonal activity .
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile
  • Structure : A pyrazole ring linked via methylene to the benzonitrile core.
  • Applications: Used in the synthesis of GLUT1 inhibitors, indicating divergent therapeutic applications compared to azepan-substituted analogs .

Ring-System Comparisons

Azepane vs. Pyrrolidine/Piperidine Rings
  • Azepane (7-membered) :
    • Higher conformational flexibility and lipophilicity than 5-membered (pyrrolidine) or 6-membered (piperidine) rings.
    • May improve membrane permeability but reduce aqueous solubility.
  • Pyrrolidine (5-membered): Found in 4-[1-Diazo-2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzonitrile .
Azepane vs. Phenoxy Ethers
  • 4-(4-Hydroxyphenoxy)-3-methylbenzonitrile: Contains a polar hydroxyphenoxy group, increasing hydrophilicity (MW: 225.24 g/mol) . Applications: Serves as a versatile scaffold in polymer chemistry, unlike the azepan analog’s focus on medicinal intermediates.

Biological Activity

4-(Azepan-1-yl)-3-methylbenzonitrile is an organic compound with the molecular formula C14H18N2 and a molecular weight of approximately 214.31 g/mol. This compound features a benzonitrile group attached to an azepane ring, which is significant for its potential biological activities. The compound typically appears as a white or off-white crystalline solid and exhibits low solubility in water, while being soluble in organic solvents such as ethanol and dimethylformamide.

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems and ion channels. Preliminary studies suggest that it may exhibit anticonvulsant properties , potentially influencing neuronal excitability and synaptic transmission. The specific molecular targets and pathways are still under investigation, but the compound's unique structure may enhance its pharmacological profile compared to similar compounds.

Biological Activity Overview

Activity Description
AnticonvulsantExhibits potential anticonvulsant properties, affecting neuronal excitability.
Neurotransmitter ModulationMay modulate neurotransmitter systems, impacting synaptic transmission.
Interaction with Ion ChannelsPotential interactions with ion channels that regulate excitability in neurons.

Case Studies and Research Findings

Research has indicated that this compound interacts with various biological targets, particularly receptors involved in neurotransmission. These interactions are crucial for understanding the compound's therapeutic effects and side effects.

  • Anticonvulsant Studies : Initial investigations into the anticonvulsant properties of this compound have shown promise in animal models, suggesting that it may be effective in reducing seizure activity.
  • Receptor Interaction Studies : Interaction studies have indicated that the compound may engage with neurotransmitter receptors, although specific receptor types have yet to be conclusively identified. Further research is required to elucidate these interactions fully.
  • Comparative Analysis : Compared to other compounds with similar structures, the azepane ring in this compound may influence its reactivity and interaction with biological targets differently than smaller rings like piperidine or pyrrolidine, potentially leading to a distinct pharmacological profile.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the azepane ring followed by nitrile attachment. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly for developing pharmaceuticals targeting neurological disorders due to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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